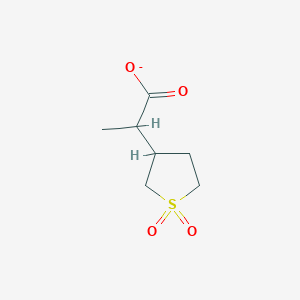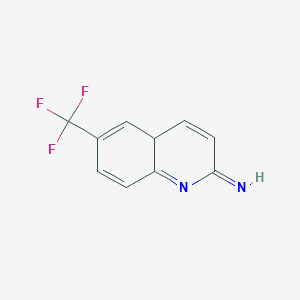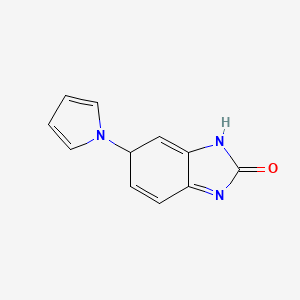
iridium(3+);oxygen(2-);heptaacetate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium(3+);oxygen(2-);heptaacetate;trihydrate, also known as iridium(III) acetate trihydrate, is a coordination compound with the chemical formula C14H27Ir3O18. This compound is notable for its use in various catalytic and electrochemical applications due to its unique properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iridium(III) acetate trihydrate can be synthesized through the reaction of iridium(III) chloride with acetic acid in the presence of water. The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of iridium(III) acetate trihydrate often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity iridium precursors and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then dried and packaged for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Iridium(III) acetate trihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) species.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: Ligand exchange reactions where acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylates or phosphines.
Major Products Formed
Oxidation: Iridium(IV) oxide (IrO2)
Reduction: Iridium(0) or lower oxidation state complexes
Substitution: Various iridium complexes with different ligands
Aplicaciones Científicas De Investigación
Iridium(III) acetate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which iridium(III) acetate trihydrate exerts its effects involves the coordination of iridium with various substrates. The iridium center can undergo redox reactions, facilitating electron transfer processes. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Iridium(III) chloride
- Iridium(IV) oxide
- Iridium(III) acetylacetonate
Comparison
Iridium(III) acetate trihydrate is unique due to its specific ligand environment and hydration state, which confer distinct properties compared to other iridium compounds. For example, iridium(III) chloride is more commonly used in homogeneous catalysis, while iridium(IV) oxide is a well-known catalyst for oxygen evolution reactions. Iridium(III) acetylacetonate, on the other hand, is often used in materials science for the deposition of iridium films.
Propiedades
Número CAS |
52705-52-9 |
|---|---|
Fórmula molecular |
C14H27Ir3O18 |
Peso molecular |
1060.00 g/mol |
Nombre IUPAC |
iridium(3+);oxygen(2-);heptaacetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3Ir.3H2O.O/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);;;;3*1H2;/q;;;;;;;3*+3;;;;-2/p-7 |
Clave InChI |
HHVIPSYAQAAQRK-UHFFFAOYSA-G |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ir+3].[Ir+3].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)






![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)


![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)
